molecular formula C16H11ClN4O3 B5860965 3-[[2-Chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid

3-[[2-Chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid

Cat. No.: B5860965
M. Wt: 342.73 g/mol
InChI Key: ZRDYOYATJQGXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-Chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid is a complex organic compound that features a 1,2,4-triazole ring, a benzoyl group, and a benzoic acid moiety. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the 1,2,4-triazole ring is particularly noteworthy, as this structure is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-Chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid typically involves multi-step synthetic routes. One common method starts with the preparation of the 1,2,4-triazole ring, which can be synthesized from 3-amino-1,2,4-triazole . This intermediate is then subjected to further reactions to introduce the benzoyl and benzoic acid groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial synthesis often employs optimized reaction conditions to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-[[2-Chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[[2-Chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid apart from these compounds is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

3-[[2-chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O3/c17-14-5-4-12(21-8-18-19-9-21)7-13(14)15(22)20-11-3-1-2-10(6-11)16(23)24/h1-9H,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDYOYATJQGXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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